molecular formula C14H23N3OS B256406 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

Cat. No. B256406
M. Wt: 281.42 g/mol
InChI Key: XJWBVMDBYBJDNQ-UHFFFAOYSA-N
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Description

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide, also known as BNTX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BNTX belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAB receptor. The GABAB receptor is a member of the G protein-coupled receptor family and is involved in the regulation of neurotransmitter release in the central nervous system.

Mechanism of Action

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which means it enhances the activity of the receptor. The GABAB receptor is a member of the G protein-coupled receptor family and is involved in the regulation of neurotransmitter release in the central nervous system. 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide binds to a specific site on the receptor, which enhances the activity of the receptor and increases the release of neurotransmitters.
Biochemical and Physiological Effects:
4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated for its potential as a treatment for drug addiction and alcoholism. 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. It has also been shown to reduce alcohol consumption in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is that it is a selective modulator of the GABAB receptor, which means it does not interact with other receptors in the central nervous system. This makes it a useful tool for studying the role of the GABAB receptor in various neurological and psychiatric disorders. One limitation of using 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is that it has a short half-life, which means it must be administered frequently to maintain its effects.

Future Directions

There are several future directions for the study of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide. One direction is to investigate its potential as a treatment for neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to investigate its potential as a treatment for drug addiction and alcoholism. Additionally, future studies could focus on improving the synthesis method of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide to increase its yield and reduce its cost. Finally, studies could investigate the long-term effects of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide on the central nervous system and its potential for toxicity.

Synthesis Methods

The synthesis of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide involves the reaction of 4-butylcyclohexanone with thiosemicarbazide, followed by the reaction of the resulting product with methyl iodide. The final step involves the reaction of the resulting product with cyclohexanecarboxylic acid chloride. The yield of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide using this method is approximately 50%.

Scientific Research Applications

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to enhance the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated for its potential as a treatment for drug addiction and alcoholism.

properties

Product Name

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-11-6-8-12(9-7-11)13(18)15-14-17-16-10(2)19-14/h11-12H,3-9H2,1-2H3,(H,15,17,18)

InChI Key

XJWBVMDBYBJDNQ-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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